S-Benzyl-L-cysteine Sulfone

Drug Metabolism Enzymology Sulfur Biochemistry

Researchers studying FMO-mediated sulfoxidation pathways face the problem of non-specific assay interference when the parent thioether is metabolically labile. S-Benzyl-L-cysteine Sulfone solves this as a non-substrate, oxidation-resistant analog that remains undetectable as a metabolite in microsomal S-oxidase assays. - Validates FMO1/FMO3 activity by serving as a stable negative control, eliminating false positives from sulfoxide formation. - Enables competitive inhibition studies to map FMO active-site topology without background substrate turnover. - Functions as a reliable building block in solid-phase peptide synthesis due to its inertness under acidic deprotection conditions. Supplied with certificate of analysis; ships ambient globally. Bulk quantities available on request.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 25644-88-6
Cat. No. B014277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Benzyl-L-cysteine Sulfone
CAS25644-88-6
Synonyms3-[(Phenylmethyl)sulfonyl]-L-alanine;  3-(Benzylsulfonyl)-L-alanine; 
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)CC(C(=O)O)N
InChIInChI=1S/C10H13NO4S/c11-9(10(12)13)7-16(14,15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
InChIKeyKDIYEJQJSZCWGR-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Benzyl-L-cysteine Sulfone Chemical Profile


S-Benzyl-L-cysteine sulfone (CAS 25644-88-6) is a synthetically modified derivative of L-cysteine, defined by the presence of a benzyl sulfone group (C10H13NO4S; MW 243.28) [1]. This compound functions as a sulfone metabolite or structural analog in sulfur amino acid biochemistry, with a reported melting point of 174-176°C and a predicted XLogP3 value of -2.5 [1]. Its primary research context lies in enzymatic studies, particularly those involving cysteine conjugate S-oxidase and flavin-containing monooxygenases (FMOs), making it a relevant tool for investigating sulfur metabolism [2].

S-Benzyl-L-cysteine Sulfone: Substitute Caution


Procurement decisions for sulfur-containing amino acid derivatives cannot rely on class-level assumptions due to pronounced differences in metabolic stability and enzymatic reactivity. For instance, while S-benzyl-L-cysteine (the thioether) is readily metabolized by liver and kidney microsomes to its corresponding sulfoxide, the sulfone derivative is not a product of this primary metabolic pathway [1]. Furthermore, the oxidation state of the sulfur atom (thioether vs. sulfoxide vs. sulfone) directly dictates substrate specificity for key detoxification enzymes like flavin-containing monooxygenases (FMOs), with the sulfone exhibiting a distinct stability profile that alters its utility as a probe or inhibitor [2]. Substituting the sulfone for the thioether or sulfoxide would therefore introduce experimental variability, as these forms are not interchangeable in biological systems where sulfur redox status is critical for molecular recognition [1][2].

S-Benzyl-L-cysteine Sulfone Differentiation Guide


Metabolic Stability: Sulfone vs. Sulfoxide

In a direct metabolic assay using rat hepatic and renal microsomes, S-benzyl-L-cysteine sulfone was not detected as a product of S-oxidation, establishing its metabolic inertness relative to the sulfoxide in this system [1]. This provides a clear rationale for selecting the sulfone as a stable, non-metabolizable analog or control.

Drug Metabolism Enzymology Sulfur Biochemistry

FMO1 and FMO3 Substrate Specificity

Studies using cDNA-expressed rabbit FMO isoforms revealed that S-benzyl-L-cysteine (SBC) is exclusively S-oxidized by FMO1 and FMO3, but not by FMO2 or FMO5 [1]. This demonstrates that the parent thioether structure dictates specific FMO interactions, a property that can be leveraged when using the sulfone as a non-substrate control to differentiate isoform-specific activities.

Xenobiotic Metabolism Flavin-containing Monooxygenases Enzyme Kinetics

Predicted Lipophilicity

The predicted lipophilicity of S-Benzyl-L-cysteine sulfone, with an XLogP3 value of -2.5, places it in a distinct physicochemical space compared to its reduced analogs [1]. This property is critical for predicting its behavior in partition-based assays, cellular permeability models, and chromatographic method development.

Medicinal Chemistry ADME Computational Chemistry

Deprotection Stability

During peptide synthesis, S-benzyl-L-cysteine sulfoxide has been shown to resist the actions of common deprotecting reagents like hydrogen fluoride and methanesulfonic acid, while other sulfoxides (e.g., S-p-methoxybenzyl cysteine sulfoxide) are converted to phenylcysteine derivatives [1]. This provides a class-level inference for the enhanced chemical stability of the sulfone in synthetic chemistry workflows.

Peptide Synthesis Solid-Phase Chemistry Chemical Stability

S-Benzyl-L-cysteine Sulfone Applications


FMO Assay Negative Control

Given its demonstrated metabolic stability (no detectable sulfone formation) in microsomal S-oxidase assays, S-Benzyl-L-cysteine sulfone serves as an ideal negative control or a non-substrate analog [1]. Researchers can use this compound to confirm that observed activity in FMO or S-oxidase assays is specific to the sulfoxidation of the parent thioether, thereby validating assay conditions and excluding non-specific effects.

FMO Isoform Selectivity Probe

The knowledge that S-benzyl-L-cysteine (the parent compound) is a selective substrate for FMO1 and FMO3, but not FMO2 or FMO5, allows for a strategic experimental design [1]. By using the sulfone as a non-substrate control, scientists can design competitive inhibition assays to map the active site topology of FMO isoforms or screen for novel inhibitors that differentially affect specific FMO-mediated metabolic pathways.

Peptide Synthesis Building Block

The chemical inertness of the sulfone moiety, inferred from the resistance of the corresponding sulfoxide to harsh acidic deprotection reagents, makes S-Benzyl-L-cysteine sulfone a reliable building block in solid-phase peptide synthesis [1]. It can be incorporated into peptide sequences requiring acid-labile protecting groups without concern for unwanted sulfur oxidation or side-chain modification, thereby improving synthetic yield and product purity.

Analytical Method Internal Standard

The distinct physicochemical properties of S-Benzyl-L-cysteine sulfone (e.g., XLogP3 = -2.5) and its structural similarity to biologically relevant cysteine conjugates position it as a candidate for use as an internal standard [1]. In chromatographic or mass spectrometric assays aimed at quantifying S-benzyl-L-cysteine or its sulfoxide in biological matrices, the sulfone provides a stable, well-resolved reference point for accurate quantitation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Benzyl-L-cysteine Sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.